molecular formula C20H21Cl2N3O2 B279538 3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No.: B279538
M. Wt: 406.3 g/mol
InChI Key: LSFSPHGRMSKZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide, also known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB is a member of the benzamide family and is a potent antagonist of the dopamine D3 receptor.

Mechanism of Action

3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward-related behaviors, and dopamine signaling through the D3 receptor has been implicated in the development of addiction and other psychiatric disorders. By blocking the D3 receptor, this compound can modulate dopamine signaling and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to modulate dopamine signaling in the brain, which can have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce drug-seeking behavior and reinstatement of drug use. This compound has also been shown to have antidepressant-like effects in rodent models of depression. Additionally, this compound has been shown to reduce the hyperactivity and impulsivity associated with ADHD in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide is its selectivity for the dopamine D3 receptor, which allows for more targeted manipulation of dopamine signaling compared to other compounds that may have more broad effects on the dopamine system. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve significant effects. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on 3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide. One area of interest is the development of more potent and selective D3 receptor antagonists that may have improved therapeutic potential. Another area of interest is the investigation of the role of D3 receptors in other psychiatric disorders, such as anxiety and PTSD. Finally, the development of new imaging techniques using this compound as a radioligand may provide new insights into the role of D3 receptors in the brain.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the reaction of 3,4-dichloroaniline with 4-propionyl-1-piperazinecarboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-(4-aminophenyl)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound. The purity of this compound can be further improved by recrystallization in a suitable solvent.

Scientific Research Applications

3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been used as a tool to study the role of dopamine D3 receptors in addiction and reward-related behaviors. This compound has also been investigated for its potential therapeutic applications in the treatment of drug addiction, depression, and schizophrenia. In addition, this compound has been studied for its potential use as a radioligand for imaging dopamine D3 receptors in vivo.

Properties

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)14-7-8-15(21)16(22)13-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)

InChI Key

LSFSPHGRMSKZEM-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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